molecular formula C18H19ClN2O3S B2731038 2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330201-71-3

2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2731038
CAS No.: 330201-71-3
M. Wt: 378.87
InChI Key: DKVBRNNUYYHNQO-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic specialty chemical based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, designed for research and development purposes. This compound belongs to a class of heterocyclic structures recognized for their significant potential in medicinal chemistry and pharmaceutical research. Tetrahydrobenzo[b]thiophene derivatives are frequently investigated as key intermediates and pharmacophores in the discovery of new therapeutic agents. Scientific literature indicates that analogs within this structural family have demonstrated a range of promising biological activities. Related compounds have shown potential as apoptosis-inducing agents with specific cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) . Furthermore, certain tetrahydrobenzo[b]thiophene congeners exhibit notable antioxidant potency, functioning as inhibitors of free radical-induced lipid oxidation, which makes them candidates for the study of oxidative stress-related diseases . The core tetrahydrobenzo[b]thiophene structure is often synthesized via versatile methods like the Gewald reaction, which allows for the efficient construction of the thiophene ring from a ketone, an activated nitrile, and elemental sulfur . This building block is then elaborated into more complex molecules for various research applications. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct thorough experimentation to fully characterize the specific properties, mechanisms of action, and research applications of this compound.

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-10-2-7-14-13(8-10)16(17(20)23)18(25-14)21-15(22)9-24-12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVBRNNUYYHNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound belongs to the class of benzo[b]thiophene derivatives, characterized by a complex structure that includes:

  • A chlorophenoxy group,
  • An acetamido moiety,
  • A tetrahydrobenzo[b]thiophene backbone.

This structural complexity is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Acetylcholinesterase Inhibition

Several studies have demonstrated that compounds with similar structures show significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance:

  • Compounds related to this class have shown moderate to potent AChE inhibitory activity, with some demonstrating high selectivity over butyrylcholinesterase (BuChE) .
  • The inhibition of AChE is linked to improved cognitive functions in animal models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

2. Anticancer Properties

There is emerging evidence that this compound may possess anticancer activity:

  • According to patent literature, derivatives of the compound were designed as inhibitors targeting ATF4, a transcription factor involved in cancer cell survival .
  • In vitro studies indicated that related compounds exhibited cytotoxic effects against various cancer cell lines, including leukemia cells .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

AChE Inhibition

  • The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially improving memory and learning capabilities .

Anticancer Mechanisms

  • The inhibition of ATF4 may disrupt cancer cell metabolism and survival pathways, leading to apoptosis or reduced proliferation in tumor cells .

Case Studies and Research Findings

Several key studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant AChE inhibition with an IC50 value indicating strong efficacy in enhancing cholinergic transmission .
Study 2Reported cytotoxic effects against CCRF-CEM leukemia cells with a GI50 value suggesting potential for therapeutic applications in oncology .
Study 3Investigated structure-activity relationships (SAR) among derivatives and found that modifications significantly impacted both AChE inhibition and anticancer activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . For instance, derivatives of thiophene carboxamides have shown significant activity against various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds for their ability to inhibit tumor growth, revealing promising results with mean GI50 values indicating effective cytotoxicity against human tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity. Thiophene derivatives have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that structural modifications can enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research has demonstrated that variations in substituents on the thiophene ring can significantly impact biological activity. For example:

  • Hydroxyl and amino substitutions have been linked to increased antioxidant and antibacterial activities.
  • The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and overall bioactivity of the compound .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions, including acylation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

  • Anticancer Efficacy Study : A study conducted by the NCI assessed a series of thiophene derivatives similar to this compound for their cytotoxic effects across multiple cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential for further development into therapeutic agents .
  • Antimicrobial Activity Assessment : A recent investigation into thiophene-based compounds revealed that modifications at specific positions enhanced antibacterial potency against resistant strains of bacteria. The study provided insights into how structural changes can lead to improved efficacy against common pathogens .

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